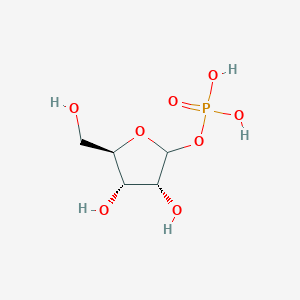
1-(4-fluorobenzyl)-5-nitro-3-phenyl-1H-indazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-fluorobenzyl)-5-nitro-3-phenyl-1H-indazole is a synthetic compound that belongs to the indazole family. This chemical compound has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. The compound exhibits a wide range of biological activities, including anti-inflammatory, antitumor, and analgesic effects.
Mechanism of Action
The exact mechanism of action of 1-(4-fluorobenzyl)-5-nitro-3-phenyl-1H-indazole is not fully understood. However, it is believed that the compound exerts its biological effects by modulating various signaling pathways in the body. The compound has been shown to inhibit the activity of NF-κB, a transcription factor that regulates the expression of pro-inflammatory cytokines. The compound also inhibits the activity of COX-2, an enzyme that is involved in the production of prostaglandins, which are known to cause pain and inflammation.
Biochemical and physiological effects:
This compound exhibits a wide range of biochemical and physiological effects. The compound has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. The compound also induces apoptosis in cancer cells by activating the caspase pathway. Additionally, the compound inhibits the activity of COX-2, which leads to a reduction in pain and inflammation.
Advantages and Limitations for Lab Experiments
The advantages of using 1-(4-fluorobenzyl)-5-nitro-3-phenyl-1H-indazole in lab experiments include its potent biological activity, its ability to modulate various signaling pathways, and its potential applications in the field of medicinal chemistry. However, the compound has some limitations, including its low solubility in water and its potential toxicity.
Future Directions
There are several future directions for the research on 1-(4-fluorobenzyl)-5-nitro-3-phenyl-1H-indazole. One direction is to study the compound's potential applications in the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Another direction is to investigate the compound's potential as an anticancer agent. Additionally, researchers can explore the structure-activity relationship of the compound to develop more potent analogs with improved pharmacological properties.
Conclusion:
In conclusion, this compound is a synthetic compound that exhibits potent anti-inflammatory, antitumor, and analgesic effects. The compound has been extensively studied for its potential applications in the field of medicinal chemistry. The compound's mechanism of action involves modulating various signaling pathways in the body. The compound has several advantages and limitations for lab experiments, and there are several future directions for research on the compound.
Synthesis Methods
The synthesis of 1-(4-fluorobenzyl)-5-nitro-3-phenyl-1H-indazole involves a multistep reaction. The first step involves the reaction of 4-fluorobenzylamine with 2-nitrobenzaldehyde in the presence of a base to form 1-(4-fluorobenzyl)-5-nitro-2-phenyl-1H-indazole. The second step involves the reduction of the nitro group to an amino group using a reducing agent. Finally, the compound is subjected to a cyclization reaction to form this compound.
Scientific Research Applications
1-(4-fluorobenzyl)-5-nitro-3-phenyl-1H-indazole has been extensively studied for its potential applications in the field of medicinal chemistry. The compound exhibits potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. The compound also exhibits antitumor activity by inducing apoptosis in cancer cells. Additionally, the compound has been shown to have analgesic effects by inhibiting the activity of cyclooxygenase-2 (COX-2).
properties
Molecular Formula |
C20H14FN3O2 |
|---|---|
Molecular Weight |
347.3 g/mol |
IUPAC Name |
1-[(4-fluorophenyl)methyl]-5-nitro-3-phenylindazole |
InChI |
InChI=1S/C20H14FN3O2/c21-16-8-6-14(7-9-16)13-23-19-11-10-17(24(25)26)12-18(19)20(22-23)15-4-2-1-3-5-15/h1-12H,13H2 |
InChI Key |
LKMHMJMWBNUPQV-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NN(C3=C2C=C(C=C3)[N+](=O)[O-])CC4=CC=C(C=C4)F |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C3=C2C=C(C=C3)[N+](=O)[O-])CC4=CC=C(C=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N'-{[(6-bromo-2-naphthyl)oxy]acetyl}-3-nitrobenzohydrazide](/img/structure/B227751.png)



![isopropyl (2-{[2-(2-methoxyphenoxy)ethyl]thio}-1H-benzimidazol-1-yl)acetate](/img/structure/B227774.png)


![ethyl 5-hydroxy-2-methyl-1-[3-(4-nitroanilino)propyl]-1H-benzo[g]indole-3-carboxylate](/img/structure/B227795.png)

![5-(2-bromophenyl)-6-(3-hydroxypropyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B227803.png)
![5-(2-bromophenyl)-1,3-dimethyl-6-(4-methylphenyl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B227804.png)
![Magnesium;3-(16-ethenyl-11-ethyl-3-methoxycarbonyl-12,17,21,26-tetramethyl-4-oxido-23,24,25-triaza-7-azanidahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1(23),2(6),4,8(26),9,11,13(25),14,16,18(24),19-undecaen-22-yl)propanoate;hydron](/img/structure/B227817.png)
